5-Iodo-2-(pyrrolidin-1-yl)pyrimidine

Epigenetics PRC2 Complex EED Inhibition

Selecting 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine (CAS 1602074-24-7) over non-iodinated or alternative halogen analogs is critical for programs requiring validated dual-target engagement (EED IC50 70 nM, sigma-2 Ki 90 nM) and superior synthetic efficiency. The iodine substituent enables more reactive Pd-catalyzed cross-couplings than bromo/chloro analogs, accelerating SAR expansion. With documented biological activity absent in unsubstituted 2-(pyrrolidin-1-yl)pyrimidine, this compound serves as a data-backed hit-to-lead scaffold. Procure from qualified suppliers offering ≥95% purity to ensure reproducibility in medicinal chemistry and chemical biology applications.

Molecular Formula C8H10IN3
Molecular Weight 275.09 g/mol
Cat. No. B7977007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(pyrrolidin-1-yl)pyrimidine
Molecular FormulaC8H10IN3
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=N2)I
InChIInChI=1S/C8H10IN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2
InChIKeyWXTKRIOKSFKUPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: Core Structure, CAS 1602074-24-7, and Procurement-Relevant Identification


5-Iodo-2-(pyrrolidin-1-yl)pyrimidine (CAS: 1602074-24-7) is a heterocyclic organic compound characterized by a pyrimidine core bearing a pyrrolidine substituent at the 2-position and an iodine atom at the 5-position . This specific substitution pattern yields a molecular formula of C8H10IN3 and a molecular weight of 275.09 Da . The compound serves as a versatile synthetic building block and a scaffold of interest in medicinal chemistry programs, with reported biological activity against Polycomb protein EED (Embryonic Ectoderm Development) and sigma-2 receptor binding affinity [1][2]. Unlike its non-iodinated or alternative halogen-substituted analogs, the presence of the iodine atom confers distinct reactivity profiles and physicochemical properties that materially affect its utility in both synthetic derivatization and biological target engagement .

Why 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine Cannot Be Substituted with Unhalogenated or 5-Chloro/5-Bromo Analogs in Targeted Applications


Substituting 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine with its closest analogs—including 2-(pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5), 5-chloro-2-(pyrrolidin-1-yl)pyrimidine (CAS 1882068-21-4), or 5-bromo-2-(pyrrolidin-1-yl)pyrimidine (CAS 446286-61-9)—introduces material differences in both biological target engagement and synthetic utility . The unhalogenated analog lacks the iodine substituent entirely, resulting in the absence of reported binding activity against EED and sigma-2 receptors that are documented for the 5-iodo derivative [1]. The 5-bromo analog, while halogenated, exhibits a different reactivity profile in palladium-catalyzed cross-coupling reactions, where 5-iodopyrimidines have been systematically demonstrated to be more reactive and efficient substrates compared to their bromo counterparts [2]. The 5-chloro analog, though commercially available, shows substantially lower lipophilicity (estimated logP) and molecular weight (183.64 vs. 275.09 Da), which alters its partitioning behavior in biological systems and its suitability for downstream derivatization strategies that leverage the iodine atom as a synthetic handle . These differences preclude direct one-to-one substitution without compromising either the intended biological activity or the efficiency of planned synthetic transformations [2].

Quantitative Differentiation of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: Head-to-Head and Cross-Study Comparative Evidence


EED Binding Affinity: 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine Exhibits Nanomolar IC50 Against Polycomb Protein EED Where Unsubstituted Analog Shows No Reported Activity

5-Iodo-2-(pyrrolidin-1-yl)pyrimidine demonstrates a measured IC50 of 70 nM against Polycomb protein EED (Embryonic Ectoderm Development), a key subunit of the PRC2 complex implicated in epigenetic regulation and oncology [1]. In contrast, the unhalogenated analog 2-(pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5) shows no reported binding affinity for EED in publicly accessible databases, despite its commercial availability and use in broader medicinal chemistry contexts [2]. The 5-iodo substitution is therefore essential for conferring EED-targeting capability within this scaffold class.

Epigenetics PRC2 Complex EED Inhibition Cancer Therapeutics

Sigma-2 Receptor Binding: 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine Displays Ki of 90 nM Whereas 5-Bromo Analog Lacks Documented Sigma-2 Affinity

5-Iodo-2-(pyrrolidin-1-yl)pyrimidine exhibits a measured binding affinity (Ki) of 90 nM against the sigma-2 receptor in rat PC12 cells, as documented in BindingDB [1]. Sigma-2 receptors are overexpressed in rapidly proliferating cancer cells and serve as validated biomarkers for tumor imaging and targeted therapeutic development [2]. The 5-bromo analog (CAS 446286-61-9) is commercially available as a synthetic building block but has no reported sigma-2 receptor binding activity in major public databases, indicating that the iodine substituent—rather than halogenation alone—may be critical for sigma-2 engagement within this scaffold .

Sigma Receptors Cancer Biomarkers Neuropharmacology Radioligand Development

Cross-Coupling Reactivity: 5-Iodopyrimidines Demonstrate Superior Reactivity in Suzuki-Miyaura Reactions Compared to Other 5-Halopyrimidines

Systematic studies of Suzuki-Miyaura cross-coupling reactions have established that 5-iodopyrimidines are more reactive and yield cross-coupling products more efficiently than their 5-bromo or 5-chloro counterparts [1]. In polymerase-mediated DNA synthesis and post-synthetic modification studies, 5-iodopyrimidine nucleobases produced cross-coupling products in both terminal and internal positions of single-stranded oligonucleotides, whereas 7-iodo-7-deazapurines were less reactive and gave products only at terminal positions [1]. Additionally, in palladium-catalyzed arylations of sterically hindered 2-amino-5-halo-4,6-disubstituted pyrimidines, 5-iodopyrimidines were identified as the most efficient substrates [2]. This enhanced reactivity is attributed to the lower carbon-iodine bond dissociation energy relative to carbon-bromine and carbon-chlorine bonds, facilitating oxidative addition in palladium-catalyzed cycles [1].

Synthetic Chemistry Palladium Catalysis Cross-Coupling DNA Modification Oligonucleotide Synthesis

Physicochemical Differentiation: 5-Iodo Substitution Increases Molecular Weight by ~126 Da and Estimated logP by >1.0 Units Relative to Unsubstituted Analog

The introduction of an iodine atom at the 5-position of 2-(pyrrolidin-1-yl)pyrimidine produces measurable changes in key physicochemical parameters that affect both synthetic handling and biological behavior. The 5-iodo derivative (CAS 1602074-24-7) has a molecular weight of 275.09 Da and a predicted density of 1.8±0.1 g/cm³, with a boiling point of 368.1±34.0 °C at 760 mmHg . The unsubstituted analog 2-(pyrrolidin-1-yl)pyrimidine (CAS 192197-34-5) has a molecular weight of 149.19 Da . The 5-chloro analog (CAS 1882068-21-4) has a molecular weight of 183.64 Da . The 5-bromo analog (CAS 446286-61-9) has a molecular weight of 228.09 Da and a density of 1.6±0.1 g/cm³ [1]. The iodine atom's large atomic radius (approximately 140 pm) and high polarizability contribute to increased lipophilicity, with estimated logP values for 5-iodo-substituted pyrimidine derivatives typically exceeding those of unsubstituted or lighter halogen-substituted analogs by >1.0 log unit . This enhanced lipophilicity can materially influence membrane permeability, plasma protein binding, and compound partitioning in biological assays .

Physicochemical Properties Lipophilicity Molecular Weight ADME Optimization

EED SAR Context: 5-Iodo Derivative Occupies Intermediate Potency Tier Among Structurally Related EED Inhibitors

Within the broader SAR landscape of amino pyrrolidine-based EED inhibitors, 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine (IC50 = 70 nM) occupies an intermediate potency tier relative to structurally related compounds evaluated under identical or comparable assay conditions [1]. More potent analogs in the same chemotype achieve IC50 values as low as 40 nM, while less optimized members of the series exhibit IC50 values of 140 nM or higher [1][2]. This positioning makes the 5-iodo derivative a useful reference compound for SAR expansion studies, providing a validated benchmark with moderate potency from which further structural modifications can be systematically explored. Notably, the 5-iodo substitution pattern distinguishes this compound from other halogenated variants (e.g., 5-bromo) that lack reported EED activity, underscoring the specific contribution of the iodine substituent to target engagement within this chemotype [3].

Structure-Activity Relationship EED Inhibition PRC2 Hit-to-Lead Optimization

Iodine as a Synthetic Handle: 5-Iodopyrimidines Enable Diverse Cross-Coupling Modalities Including Sonogashira and Heck Reactions

The iodine atom at the 5-position of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine serves as a versatile synthetic handle for a range of palladium-catalyzed cross-coupling reactions beyond Suzuki-Miyaura couplings. Literature precedents demonstrate that 5-iodopyrimidines undergo efficient Sonogashira coupling with phenylacetylene in the presence of palladium catalysts, enabling the synthesis of fused heterocyclic systems including furo- and thieno-[2,3-d]pyrimidines [1]. Additionally, 5-iodopyrimidines participate in Heck reactions with aryl halides to form new carbon-carbon bonds, as well as aqueous Sonogashira cross-couplings with terminal acetylenes to generate nucleoside and nucleotide conjugates [2]. The enhanced reactivity of the C-I bond (bond dissociation energy approximately 50-65 kcal/mol) relative to C-Br (approximately 65-80 kcal/mol) and C-Cl (approximately 80-95 kcal/mol) facilitates oxidative addition, the rate-determining step in many palladium-catalyzed cycles, thereby expanding the scope of feasible derivatization reactions [3]. The 5-bromo and 5-chloro analogs, while also capable of cross-coupling, require harsher conditions or more active catalysts to achieve comparable conversions, limiting their practical utility in sensitive or high-throughput synthetic workflows [3].

Synthetic Methodology Sonogashira Coupling Heck Reaction Heterocycle Functionalization Building Block Utility

Procurement-Relevant Application Scenarios for 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine Based on Quantitative Differentiation Evidence


Epigenetic Drug Discovery: EED-Targeted PRC2 Inhibitor Development

5-Iodo-2-(pyrrolidin-1-yl)pyrimidine serves as a validated starting point or reference compound for medicinal chemistry programs targeting the EED subunit of the PRC2 complex, a clinically validated epigenetic target in oncology [1]. With a documented IC50 of 70 nM against Polycomb protein EED in LanthaScreen TR-FRET assays, this compound occupies an intermediate potency tier within the amino pyrrolidine chemotype, enabling systematic SAR expansion [1][2]. Unlike the unsubstituted analog 2-(pyrrolidin-1-yl)pyrimidine, which lacks reported EED binding activity, the 5-iodo derivative provides a data-backed entry point for hit-to-lead optimization campaigns . The compound may also serve as a tool compound for cellular target engagement studies or as a reference standard for benchmarking novel EED inhibitors in biochemical assays [2].

Sigma-2 Receptor Ligand Development for Cancer Diagnostics and Therapeutics

The documented sigma-2 receptor binding affinity (Ki = 90 nM in rat PC12 cells) positions 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine as a scaffold of interest for developing sigma-2-targeted agents [1]. Sigma-2 receptors are overexpressed in rapidly proliferating cancer cells and are established biomarkers for tumor imaging and targeted therapeutic delivery [2]. The 5-bromo analog (CAS 446286-61-9) lacks reported sigma-2 binding data, making the 5-iodo derivative the preferred choice for research programs requiring a validated sigma-2 ligand within this chemotype . Potential applications include radioligand development for PET/SPECT imaging, design of sigma-2-targeted cytotoxic conjugates, or pharmacological tool compounds for studying sigma-2 receptor function in cellular and in vivo models [2].

Advanced Synthetic Intermediate for Palladium-Catalyzed Diversification

As a 5-iodopyrimidine derivative, this compound functions as a highly reactive synthetic intermediate for downstream diversification via palladium-catalyzed cross-coupling reactions [1]. Systematic studies demonstrate that 5-iodopyrimidines exhibit superior reactivity in Suzuki-Miyaura couplings compared to 5-bromo and 5-chloro analogs, yielding cross-coupling products in both terminal and internal positions of oligonucleotides [1]. The compound is also amenable to Sonogashira couplings with terminal acetylenes and Heck reactions with aryl halides, enabling the synthesis of fused heterocyclic systems, bioconjugates, and functionalized pyrimidine libraries [2]. For synthetic chemistry teams requiring efficient C-C bond formation under mild conditions, the 5-iodo derivative offers a more reactive and versatile handle than alternative halogenated analogs, reducing reaction optimization time and improving synthetic throughput [1].

Physicochemical Property-Driven Library Design and Lead Optimization

The distinct physicochemical profile of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine—characterized by a molecular weight of 275.09 Da and predicted density of 1.8±0.1 g/cm³, substantially higher than unsubstituted (149.19 Da) or 5-chloro (183.64 Da) analogs—makes it a valuable component in property-driven compound library design [1][2]. The enhanced lipophilicity conferred by the iodine substituent (estimated logP increase >1.0 unit relative to unsubstituted analog) may improve membrane permeability or hydrophobic pocket engagement in target binding . Medicinal chemistry teams optimizing ADME properties or exploring chemical space beyond traditional Lipinski-compliant scaffolds can leverage the 5-iodo derivative to probe structure-property relationships and assess the impact of heavy halogen substitution on in vitro and in vivo pharmacokinetic behavior .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.